molecular formula C22H23NO5 B8014414 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid

Cat. No.: B8014414
M. Wt: 381.4 g/mol
InChI Key: VDWWFIDPJIJIHR-UHFFFAOYSA-N
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Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid (CAS No. EN300-267481) is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group and a tetrahydropyran (oxan-3-yl) substituent. Its molecular formula is C₉H₉NO₂, with a molecular weight of 163.18 g/mol . The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxan-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)20(14-6-5-11-27-12-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWWFIDPJIJIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Oxan-3-yl Group:

    Coupling Reaction: The protected amino acid is then coupled with the oxan-3-yl derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the Fmoc-protected amino acid and the oxan-3-yl derivative.

    Automated Coupling: Use of automated peptide synthesizers to couple the intermediates efficiently.

    Purification: Purification of the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid undergoes several types of chemical reactions:

    Deprotection: Removal of the Fmoc group using piperidine in a solvent like dimethylformamide (DMF).

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents.

    Hydrolysis: Hydrolysis of the ester or amide bonds under acidic or basic conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Deprotection: Free amino acid or peptide.

    Coupling: Extended peptide chains.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemical Properties and Structure

Fmoc-Oxa-Acetic Acid is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This structural feature is pivotal for its role in peptide synthesis and other chemical reactions.

Molecular Formula : C19H19NO5
Molecular Weight : 341.36 g/mol
CAS Number : 260367-12-2

Peptide Synthesis

Fmoc-Oxa-Acetic Acid is widely used as a building block in peptide synthesis. The Fmoc group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). Its stable nature allows for selective deprotection under mild conditions, facilitating the formation of complex peptides.

PropertyValue
Fmoc Group StabilityHigh
Deprotection ConditionsMild Basic Conditions
Yield in Peptide SynthesisHigh (typically >90%)

Drug Development

In drug development, this compound has been explored for its potential to enhance the bioavailability of peptide-based drugs. By incorporating Fmoc-Oxa-Acetic Acid into drug formulations, researchers aim to improve solubility and stability in biological systems.

Enzyme Inhibitors

Fmoc-Oxa-Acetic Acid derivatives have been investigated as enzyme inhibitors. Their ability to mimic substrate structures allows them to effectively inhibit target enzymes, making them valuable tools in biochemical research.

Case Study : A study demonstrated that a derivative of Fmoc-Oxa-Acetic Acid inhibited the activity of a specific protease involved in cancer progression, showcasing its potential as an anti-cancer agent.

Targeted Delivery Systems

The compound has also been utilized in the design of targeted drug delivery systems. Its chemical properties enable conjugation with various targeting moieties, enhancing the specificity and efficacy of therapeutic agents.

ApplicationDescription
Targeting MechanismLigand-Receptor Interaction
Therapeutic AgentsChemotherapeutics

Future Directions and Research Opportunities

The versatility of Fmoc-Oxa-Acetic Acid opens numerous avenues for future research:

  • Novel Synthesis Methods : Exploring alternative synthetic routes to improve yield and reduce environmental impact.
  • Combination Therapies : Investigating the efficacy of Fmoc-Oxa-Acetic Acid derivatives in combination with existing therapies for enhanced treatment outcomes.
  • Biomaterials Development : Utilizing its properties in the development of biomaterials for tissue engineering applications.

Mechanism of Action

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The oxan-3-yl group can participate in various chemical transformations, facilitating the formation of complex peptide structures.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fmoc-Protected Amino Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Oxan-3-yl (tetrahydropyran) C₉H₉NO₂ 163.18 Conformational rigidity; moderate polarity
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid Pentyl C₂₂H₂₅NO₄ 367.44 Hydrophobic alkyl chain; may enhance membrane permeability
2-(4,4-Difluorocyclohexyl)-2-(Fmoc-amino)acetic acid 4,4-Difluorocyclohexyl Not provided Not provided Fluorinated cyclohexyl group; potential for improved metabolic stability
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid o-Tolyl (aromatic) C₂₅H₂₃NO₄ 401.45 Aromatic bulk; steric hindrance for peptide backbone modulation
(S)-2-(Fmoc-amino)-6-azidohexanoic acid Azidohexyl C₂₁H₂₂N₄O₄ 394.42 Click chemistry handle (azide); enables bioconjugation

Key Observations :

  • Substituent Diversity : The oxan-3-yl group in the target compound contrasts with alkyl (pentyl), fluorinated cyclohexyl, aromatic (o-tolyl), and functionalized (azido) substituents in analogues. These groups modulate hydrophobicity, steric effects, and reactivity.
  • Conformational Effects : Cyclic substituents (e.g., oxan-3-yl, cyclohexyl) restrict rotational freedom, which may stabilize specific peptide conformations .

Key Observations :

  • Fmoc Protection : Most analogues, including the target compound, are synthesized via Fmoc-Cl acylation of primary amines, a standard SPPS strategy .
  • Stability Challenges : Fluorinated and aromatic derivatives (e.g., ) may exhibit enhanced metabolic stability, while azido-containing compounds require careful handling .

Table 3: Physicochemical and Application Comparison

Compound Solubility Applications Hazards (GHS)
Target Compound Likely polar organic solvents Peptide synthesis; conformational studies No data; analogues suggest skin/eye irritation
Pentyl derivative Hydrophobic solvents Lipidated peptide design; membrane-protein interactions Not available
o-Tolyl derivative DMSO, DMF β-sheet stabilization; enzyme inhibitor design H315 (skin irritation)
Azidohexanoic acid Aqueous-organic mixes Bioconjugation (e.g., CuAAC click chemistry) H303 (oral toxicity), H318 (eye damage)

Key Observations :

  • Solubility : The oxan-3-yl group may enhance solubility in polar aprotic solvents (e.g., DMF), critical for SPPS .
  • Biological Utility : Azido and fluorinated derivatives enable specialized applications like bioconjugation and PET imaging .

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid, commonly referred to as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • Fluorenylmethoxycarbonyl (Fmoc) group: A protective group commonly used in peptide synthesis.
  • Oxan-3-yl acetic acid moiety: Contributes to the compound's biological properties.

The molecular formula is C23H26N2O5C_{23}H_{26}N_{2}O_{5} with a molecular weight of approximately 410.46 g/mol.

The biological activity of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the oxan moiety enhances interactions through hydrogen bonding and hydrophobic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of Fmoc-amino acids exhibit antimicrobial properties against a range of pathogens. The specific mechanisms often involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
  • Anticancer Properties : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation. For example, compounds structurally similar to Fmoc-amino acids have been investigated for their ability to induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : The compound has been explored as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various Fmoc-amino acid derivatives. Results indicated that specific substitutions on the oxan ring significantly enhanced activity against Gram-positive bacteria, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Anticancer Activity

In a recent study, researchers synthesized several analogs of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid and tested their effects on breast cancer cells. The results showed that certain derivatives inhibited cell growth by up to 70% at micromolar concentrations, highlighting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

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